molecular formula C11H24N2O2 B13189510 tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate

tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate

Cat. No.: B13189510
M. Wt: 216.32 g/mol
InChI Key: PPPWGYOTGNISTC-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate is a specialized chiral building block of significant value in medicinal chemistry and drug discovery. This compound features a tert-butoxycarbonyl (Boc) protected amine and a secondary methylamino group on an aliphatic carbon chain, a structure common in advanced synthetic intermediates. Its molecular framework is designed for the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Research Applications and Value The primary research value of this compound lies in its role as a key synthetic intermediate. Its structural characteristics are frequently employed in the synthesis of proteolysis targeting chimeras (PROTACs), a novel therapeutic modality. PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to target specific proteins for degradation, and they often require sophisticated linkers and functional handles like those provided by this carbamate derivative . Furthermore, the presence of both Boc-protected and secondary amine groups makes it a versatile precursor for constructing more complex molecular architectures, enabling researchers to explore new chemical space in drug discovery programs. Handling and Storage This chemical reagent is intended for research purposes only and is not suitable for diagnostic or therapeutic uses. It should be handled by qualified professionals in a controlled laboratory environment. For optimal stability, store the product under an inert atmosphere at room temperature.

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-8(2)9(7-12-6)13-10(14)15-11(3,4)5/h8-9,12H,7H2,1-6H3,(H,13,14)

InChI Key

PPPWGYOTGNISTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Deprotection and In-Situ Coupling

A method derived from Carfilzomib synthesis highlights boc-deprotection followed by coupling, which can be modified for the target compound:

  • Step 1 : Deprotection of a boc-protected precursor using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–5°C.
  • Step 2 : In-situ coupling with a secondary amine (e.g., methylamine) using HOBt (hydroxybenzotriazole) and BOP reagent in dimethylformamide (DMF).
  • Key Conditions :
    • Base: N,N-Diisopropylethylamine (DIEA) for pH control.
    • Solvent: DMF for solubility of intermediates.
    • Yield: ~40–90% (based on analogous reactions in Example 6).

Chiral Dihydroxylation and Protection

While primarily used for epoxyketone synthesis, this method can be adapted for stereoselective carbamate formation:

  • Step 1 : Dihydroxylation of a ketoalkene intermediate using AD-mix-β in a t-butanol/water solvent system.
  • Step 2 : Protection of hydroxyl groups with acetyl or tert-butyl groups.
  • Key Conditions :
    • Temperature: 0–5°C for dihydroxylation.
    • Stereoinduction: >95% enantiomeric excess (ee) achievable with AD-mix-β.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Mixed Anhydride High functional group tolerance Requires anhydrous conditions Moderate-High
Boc Deprotection Scalable for industrial use Sensitivity to acidic conditions 40–90%
Chiral Dihydroxylation Excellent stereoselectivity (>95% ee) Complex reagent setup (e.g., AD-mix-β) 55–65%

Industrial-Scale Considerations

  • Continuous Flow Reactors : Optimized for boc-protection/deprotection steps to enhance throughput.
  • Solvent Systems : Dichloromethane and DMF are preferred for solubility, while methanol/water mixtures aid in crystallization.
  • Purification : Recrystallization from methanol/methyl tert-butyl ether (MTBE) yields high-purity product (>99.5%).

Reaction Optimization Data

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (critical for anhydride stability) Prevents side reactions
Coupling Agent HOBt/BOP (1.5–2.0 eq) Enhances amide bond formation
Solvent Polarity Low (e.g., ethyl acetate) Improves anhydride stability

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate is used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors .

Industry: Industrially, the compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, functional, and application-based differences between tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate and related compounds.

Table 1: Structural and Functional Comparison of Carbamates and Amines

Compound Name Key Structural Features Functional Groups Potential Applications References
This compound Boc-protected aliphatic amine, branched chain Carbamate, secondary amine Pharmaceutical intermediate (inferred)
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Boc group, biphenyl, hydroxypropan Carbamate, alcohol High-resolution crystallography, research
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Boc-protected aromatic amine Carbamate, primary amine Pharmaceuticals, agrochemicals
2-(methylamino)-1-(3-methylphenyl)propan-1-one Methylamino, ketone, aryl group Secondary amine, ketone Synthetic intermediate (e.g., amphetamines)
N-[3-methyl-1-[2-(2-thienyl)ethyl]-4-piperidyl]propionanilide Thienyl, piperidine, anilide Tertiary amine, amide Neuropharmacology (inferred)

Key Comparative Insights:

Functional Group Diversity: The target compound’s secondary aliphatic amine contrasts with the primary aromatic amine in tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate . This difference impacts reactivity: aliphatic amines are more nucleophilic, favoring alkylation or acylation, whereas aromatic amines participate in electrophilic substitution. The Boc group in all carbamates enhances stability during synthesis, but its steric bulk may hinder reactions in crowded environments compared to smaller protecting groups (e.g., acetyl) .

The hydroxypropan group in (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate introduces additional hydrogen-bonding capacity, which may explain its utility in high-resolution crystallographic studies .

Applications: Pharmaceuticals: The target compound’s aliphatic chain and secondary amine may make it suitable for synthesizing peptide mimetics or kinase inhibitors, whereas aromatic analogs (e.g., tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate) are more likely used in aryl-containing drug candidates .

Synthetic Flexibility :

  • The branched alkyl chain in the target compound could impede crystallization compared to linear analogs, necessitating modified purification protocols. In contrast, biphenyl-containing derivatives (e.g., compound) may form stable crystals via π-π stacking, aiding in structural characterization .

Biological Activity

tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate , a member of the carbamate class, is a compound with notable biological activity and potential applications in pharmacology and organic synthesis. Its unique structural properties enable interactions with various biological targets, influencing enzyme activities and receptor signaling pathways. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula for this compound is C10H21N2O2C_{10}H_{21}N_{2}O_{2}. The compound features a tert-butyl group, a carbamate functional group, and a methylamino component. These structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H21N2O2C_{10}H_{21}N_{2}O_{2}
Molecular Weight199.30 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can modulate enzyme activities, potentially leading to alterations in metabolic pathways. The compound has been studied for its ability to inhibit or activate various biological targets, which is crucial for drug development.

Enzyme Interactions

Studies have shown that this compound can influence several enzymatic processes:

  • Inhibition of Enzymes : It has been documented to inhibit certain enzymes involved in metabolic pathways, which may have therapeutic implications.
  • Activation of Receptors : The compound interacts with specific receptors, potentially altering signaling cascades within cells.

Case Studies

  • Enzyme Modulation Study : A study evaluated the effects of this compound on glycogen synthase kinase 3 (GSK-3). Results demonstrated that the compound exhibited inhibitory effects on GSK-3 activity, suggesting its potential as a therapeutic agent in conditions like diabetes and neurodegenerative diseases.
  • Pharmacokinetic Analysis : Another study focused on the pharmacokinetics of this compound in vivo. It was found to have a half-life of approximately 3 hours in rat models, with significant metabolic stability observed during testing.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the carbamate structure could enhance or diminish its biological efficacy.
ModificationBiological Activity Change
Methyl group additionIncreased potency
Ethyl group additionDecreased potency
  • Toxicological Studies : Toxicity assessments indicated low cytotoxicity levels at therapeutic concentrations, making it a promising candidate for further drug development.

Pharmaceutical Development

Due to its unique structure and biological properties, this compound is being explored for use in developing new pharmacological agents targeting metabolic disorders and neurological conditions.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing various other biologically active molecules. Its reactivity allows for modifications that can lead to the development of new drugs or agrochemicals.

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